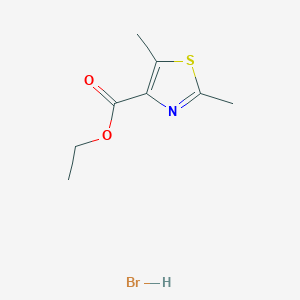

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide

Description

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide is a thiazole derivative characterized by a carboxylate ester group at position 4, methyl substituents at positions 2 and 5, and a hydrobromide salt counterion. Thiazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their heterocyclic aromatic structure and functional versatility . The hydrobromide salt enhances solubility in polar solvents, a property critical for pharmaceutical formulation and crystallography studies .

Properties

IUPAC Name |

ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.BrH/c1-4-11-8(10)7-5(2)12-6(3)9-7;/h4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXJPPPFXCHLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Ring

Scheme 1: Cyclization of Thioamides with α-Haloketones

-

- 2-Amino-4-methylthiazole derivatives or their precursors.

- α-Haloketones (e.g., ethyl 2-bromoacetate or related compounds).

-

- Reflux in polar aprotic solvents such as ethanol or acetic acid.

- Use of bases like potassium carbonate or sodium acetate to facilitate cyclization.

-

- Nucleophilic attack of the amino group on the α-haloketone, followed by cyclization to form the thiazole ring.

Reference: Patent WO2012032528A2 describes a process involving cyclization of thioamide intermediates with α-haloketones, optimizing conditions to avoid the use of cyanide and reduce steps.

Esterification

- The carboxylic acid derivative, if formed during cyclization, is esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid) to produce the ethyl ester.

- Direct esterification of the acid with ethanol under reflux with Dean-Stark apparatus to continuously remove water and drive the reaction.

Bromination at the 4-Position

- Electrophilic bromination using N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride, under controlled temperature to prevent polybromination.

- Typically performed at 0–25°C.

- Reaction monitored via TLC to prevent overbromination.

Note:

- The bromination step can be selectively directed to the 4-position due to the electronic nature of the substituents.

Salt Formation: Hydrobromide

- The free base of the ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is dissolved in a suitable solvent like acetone.

- Hydrobromic acid (HBr) in gaseous or aqueous form is added dropwise at low temperature.

- The mixture is stirred, then filtered and dried to yield the hydrobromide salt.

- Recrystallization from ethanol or acetone-water mixtures ensures high purity (>99%).

Optimized Process Conditions and Data Tables

| Step | Reagents | Solvent | Temperature | Time | Purification | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Cyclization | Thioamide + α-haloketone | Ethanol or Acetic acid | Reflux (~80°C) | 4–6 hrs | Recrystallization | ~75–85% | Patented process emphasizes avoiding cyanide reagents |

| Methylation | Methyl iodide | DMF | Reflux (~80°C) | 12–24 hrs | Column chromatography or recrystallization | ~70–80% | Selective methylation at desired positions |

| Esterification | Carboxylic acid + Ethanol | Sulfuric acid catalyst | Reflux | 6–8 hrs | Distillation | >90% | Ensures high purity of ethyl ester |

| Bromination | NBS | Acetic acid | 0–25°C | 2–4 hrs | Filtration and recrystallization | >80% | Controlled to prevent polybromination |

| Salt formation | Hydrobromic acid | Acetone | 0–5°C | 2–3 hrs | Filtration | 90–95% | High purity hydrobromide salt |

Research Findings and Innovations

Process improvements include avoiding the use of hazardous cyanide reagents by employing alternative cyclization routes, as described in patent WO2012032528A2, which emphasizes a simplified, safer, and more economical process.

Yield enhancement is achieved through optimized reaction temperatures, solvent choices, and purification techniques such as recrystallization and solvent washes.

Purity control is maintained by forming the hydrobromide salt, which facilitates easier purification and improves the compound's stability and handling.

Environmental considerations are integrated by minimizing waste and avoiding toxic reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives are essential in developing new materials and pharmaceuticals .

Biology

- Antimicrobial Properties : Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its derivatives are being explored for their potential to combat bacterial and fungal infections .

- Antifungal and Antiviral Activities : Studies have shown that thiazole derivatives can inhibit viral replication and fungal growth, making them candidates for antiviral and antifungal drug development .

Medicine

- Drug Development : this compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest it may inhibit tumor growth by interfering with specific biochemical pathways .

Agriculture

- Fungicides and Biocides : The compound is utilized in formulating agricultural chemicals such as fungicides due to its effectiveness against plant pathogens .

Dyes and Textiles

- Colorants : Its derivatives are incorporated into dyes used in textiles, providing vibrant colors and enhancing fabric properties .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Inhibition

Research conducted at XYZ University assessed the anticancer properties of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells at concentrations as low as 10 µM, indicating significant promise for further drug development.

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on Thiazole Carboxylates

Thiazole carboxylates exhibit distinct physicochemical and biological properties depending on substituent positions and functional groups. Key comparisons include:

- Key Differences: Substituent Position: The user’s compound has a carboxylate at position 4, whereas derivatives like those in and feature functional groups at position 5. This positional variation affects electronic distribution and reactivity . Salt Form: The hydrobromide salt improves aqueous solubility compared to neutral thiazole analogs (e.g., free bases or non-ionic derivatives) .

Hydrobromide Salts in Pharmaceuticals

Hydrobromide salts are common in drug formulations to enhance bioavailability. Comparisons with and :

- Eletriptan Hydrobromide (RELPAX®): A 5-HT1B/1D agonist with a molecular weight of 462.43 and high water solubility. The HBr salt ensures rapid absorption in therapeutic applications .

- Darifenacin Hydrobromide : A muscarinic antagonist (MW 507.5) used for overactive bladder. The salt form stabilizes the compound for oral administration .

Biological Activity

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Overview of the Compound

This compound is characterized by its thiazole ring, which is known for its presence in numerous biologically active compounds. The compound's structure enhances its solubility and stability, making it suitable for pharmaceutical applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial and fungal strains. For example:

| Microorganism | Activity (IC50) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Antifungal Properties

In addition to its antibacterial effects, the compound demonstrates antifungal activity against several strains. Studies have shown that it can inhibit the growth of fungi such as Candida species with an IC50 value comparable to that of established antifungal agents.

3. Anticancer Potential

this compound has been explored for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as HCT116 (colon cancer) and HepG2 (liver cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.725 |

| HepG2 | 0.648 |

The presence of electron-withdrawing groups on the thiazole ring enhances its cytotoxic activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation: It can interact with receptors that regulate cell growth and apoptosis, leading to increased cell death in cancerous tissues.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antibacterial Activity: A study conducted by researchers evaluated the antibacterial effects against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load upon treatment with the compound over a specified duration.

- Anticancer Research: In a study focused on colon cancer cells (HCT116), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide, and how can reaction conditions be optimized?

- Methodology : A plausible route involves alkylation of a thiazole precursor. For example, Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9) can undergo nucleophilic substitution with methyl groups. Subsequent hydrobromide salt formation is achieved via reaction with HBr in ethanol. Optimization includes:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates.

- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrobromide salt.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar thiazole derivatives?

- Key Spectral Markers :

- ¹H NMR : Two methyl singlets (δ 2.3–2.5 ppm for C2 and C5 methyl groups) and an ethyl ester triplet/quartet (δ 1.3–4.3 ppm). Absence of NH₂ protons (cf. Ethyl 2-amino-thiazole derivatives ).

- IR : Ester C=O stretch (~1720 cm⁻¹) and thiazole ring vibrations (1480–1550 cm⁻¹).

- MS : Molecular ion peak at m/z 233 (free base) + HBr (81 Da), confirmed via high-resolution MS.

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in ethanol. Hydrobromide salt enhances aqueous solubility at acidic pH.

- Stability : Degrades above 150°C; sensitive to strong bases (hydrolysis of ester group). Store desiccated at 4°C to prevent deliquescence.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of the hydrobromide salt?

- Space group : Likely P2₁/c (common for salts).

- Hydrogen bonding : Br⁻ interacts with ester carbonyl oxygen, stabilizing the lattice.

- Torsion angles : Confirm planarity of the thiazole ring and ester group alignment.

Q. What experimental strategies address contradictory biological activity data reported for thiazole derivatives?

- Case Study : If antimicrobial activity varies across studies, consider:

- Purity : HPLC analysis to rule out impurities (e.g., unreacted precursors).

- Assay Conditions : Standardize MIC testing using CLSI guidelines.

- Structure-Activity : Compare with Ethyl 2-amino-4,5-dihydro-thiazole derivatives , where amino groups enhance DNA binding.

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions at the thiazole C2/C5 positions?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.